Aloin B
Overview
Description
Aloin B, also known as barbaloin, is a bitter, yellow-brown compound found in the exudate of Aloe species. It is an anthraquinone glycosyl, meaning its anthraquinone skeleton is modified by the addition of a sugar molecule. This compound is present in the aloe latex, which is the yellow sap found between the outer rind and the inner gel of the aloe leaf . It has been used traditionally as a stimulant-laxative to treat constipation by inducing bowel movements .
Mechanism of Action
Target of Action
Aloin B has been found to interact with several targets. It inhibits the activity and expression of hepatic CYP1A2 and CYP3A4 . It also interacts with proteins like Bax, Bcl-2, and caspase-3 . Furthermore, it has been found to inhibit nitric oxide (NO) production and the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) .
Mode of Action
This compound interacts with its targets resulting in various changes. It inhibits the activity and expression of hepatic CYP1A2 and CYP3A4, which are involved in drug metabolism . It also downregulates the expression of Bcl-2, an anti-apoptotic protein, and upregulates the expression of Bax, a pro-apoptotic protein . This leads to the activation of caspase-3, a key enzyme involved in apoptosis .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to downregulate the MAPK signaling pathway , which plays a crucial role in various cellular functions including cell proliferation, differentiation, and apoptosis. It also inhibits the NF-κB signaling pathway , which is involved in immune and inflammatory responses.
Pharmacokinetics
It’s known that the compound’s bioavailability can be influenced by factors such as its absorption in the gastrointestinal tract, distribution within the body, metabolism by enzymes, and excretion through the kidneys or liver .
Result of Action
This compound has been found to have several molecular and cellular effects. It inhibits cell proliferation and induces apoptosis in various cell types . It also reduces inflammation by inhibiting the production of inflammatory factors .
Action Environment
Environmental factors can influence the action of this compound. For instance, diet can impact the composition of the gut microbiota, which can in turn affect the metabolism and efficacy of this compound . Moreover, the compound’s stability and efficacy can be influenced by factors such as pH and temperature.
Biochemical Analysis
Biochemical Properties
Aloin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, aloin has been shown to inhibit the enzyme urease, which catalyzes the hydrolysis of urea to ammonia . This inhibition is crucial in the context of Helicobacter pylori infections, where urease activity contributes to the pathogenesis of peptic ulcers . Aloin also interacts with core amino acids such as lysine, valine, and tyrosine, forming hydrogen bonds that hinder the function of target enzymes .
Cellular Effects
Aloin exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, aloin has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in immune cells . Additionally, aloin can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death .
Molecular Mechanism
The molecular mechanism of aloin involves several binding interactions with biomolecules. Aloin binds to enzymes and proteins, inhibiting or activating their functions. For instance, aloin inhibits the enzyme urease by binding to its active site, preventing the hydrolysis of urea . Aloin also affects gene expression by modulating transcription factors and signaling pathways involved in cellular responses to stress and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of aloin change over time. Aloin is relatively stable under certain conditions but can degrade when exposed to light and heat . Long-term studies have shown that aloin can have sustained effects on cellular function, including prolonged anti-inflammatory and anti-cancer activities . The stability and efficacy of aloin can vary depending on the experimental conditions and the formulation used .
Dosage Effects in Animal Models
The effects of aloin vary with different dosages in animal models. At low doses, aloin exhibits beneficial effects such as anti-inflammatory and laxative properties . At high doses, aloin can cause toxic effects, including gastrointestinal irritation and liver damage . Threshold effects have been observed, where the beneficial effects of aloin are maximized at specific dosages, beyond which adverse effects become prominent .
Metabolic Pathways
Aloin is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and excretion. For example, aloin is metabolized by liver enzymes into various metabolites that are excreted in the urine . Aloin can also affect metabolic flux by modulating the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
Aloin is transported and distributed within cells and tissues through specific transporters and binding proteins. It can accumulate in certain tissues, such as the liver and intestines, where it exerts its effects . The distribution of aloin within the body can influence its efficacy and toxicity, depending on the concentration and duration of exposure .
Subcellular Localization
The subcellular localization of aloin affects its activity and function. Aloin can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, aloin can localize to the mitochondria, where it induces apoptosis in cancer cells by disrupting mitochondrial function . The precise localization of aloin within the cell can determine its biological effects and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aloin B can be extracted from the aloe latex using various methods. One common method involves the use of high-performance liquid chromatography (HPLC) with phosphate-buffered saline as the extraction solvent . The aloin is separated using a Zorbax Eclipse AAA column at 35°C, with water and acetonitrile as the mobile phase . Another method involves the extraction of aloe exudate in the presence of an aliphatic diol or triol of low molecular weight, followed by purification through crystallization .
Industrial Production Methods: Industrial production of aloin typically involves the extraction of aloe latex from Aloe barbadensis or Aloe ferox. The latex is then processed to isolate aloin using methods such as HPLC or liquid chromatography coupled with mass spectrometry . These methods ensure the purity and stability of the compound for commercial use.
Chemical Reactions Analysis
Types of Reactions: Aloin B undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to be stable at acidic pH levels, which is crucial for its extraction and quantification .
Common Reagents and Conditions: Common reagents used in the reactions involving aloin include acetonitrile acidified with formic acid for extraction , and phosphate-buffered saline for maintaining stability during HPLC analysis . The conditions for these reactions typically involve controlled temperatures and specific pH levels to ensure the stability and purity of aloin.
Major Products Formed: The major products formed from the reactions involving aloin include its diastereomers, aloin A (barbaloin) and this compound (isobarbaloin), which have similar chemical properties . These diastereomers are often the focus of studies due to their distinct pharmacological properties.
Scientific Research Applications
Aloin B has a wide range of scientific research applications. In chemistry, it is used as a reference compound for the development of analytical methods . In biology and medicine, aloin has been studied for its neuroprotective and anticancer properties . It has shown potential in inhibiting proteasome activity, which is suggestive of its anticancer properties . Additionally, aloin has been investigated for its anti-inflammatory and antioxidant effects, making it a candidate for treating conditions such as allergic rhinitis and asthma .
Comparison with Similar Compounds
Aloin B is often compared with other anthraquinone compounds such as aloe-emodin, aloesin, and emodin. These compounds share similar antioxidant and anti-inflammatory properties but differ in their specific molecular targets and mechanisms of action . For example, aloe-emodin has been studied for its anticancer properties, while aloesin is known for its skin-protective effects . The uniqueness of aloin lies in its dual role as a neuroprotective and anticancer agent, making it a versatile compound for various therapeutic applications .
Properties
IUPAC Name |
(10R)-1,8-dihydroxy-3-(hydroxymethyl)-10-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-10H-anthracen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O9/c22-6-8-4-10-14(21-20(29)19(28)17(26)13(7-23)30-21)9-2-1-3-11(24)15(9)18(27)16(10)12(25)5-8/h1-5,13-14,17,19-26,28-29H,6-7H2/t13-,14-,17-,19+,20-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHJQYHRLPMKHU-WEZNYRQKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C(C(C(C(O4)CO)O)O)O)C=C(C=C3O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C([C@@H]2[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C(C=C3O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70904581 | |
Record name | Aloin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70904581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28371-16-6 | |
Record name | Aloin B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28371-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aloin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028371166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aloin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70904581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALOIN B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69VIB0J2WK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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